molecular formula C17H16FNO2 B4746783 3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide

3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide

Cat. No. B4746783
M. Wt: 285.31 g/mol
InChI Key: JYCSSOOFUXZOJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide, also known as AFMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AFMB belongs to the class of benzamide derivatives and is structurally similar to other compounds that have been studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of 3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. 3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to induce cell death in cancer cells and improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide induces cell cycle arrest and apoptosis, leading to decreased cell proliferation. In animal models of neurological disorders, 3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide has been shown to improve cognitive function and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide has also been shown to have low toxicity in animal models, making it a safe compound to use in research. However, 3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide. Another area of research is the investigation of the potential use of 3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the potential use of 3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis, warrants further investigation.
In conclusion, 3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide is a promising compound that has potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of 3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide in the treatment of cancer and neurological disorders.

Scientific Research Applications

3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research is cancer treatment, where 3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-fluorophenyl)-4-methoxy-3-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-3-6-12-11-13(9-10-16(12)21-2)17(20)19-15-8-5-4-7-14(15)18/h3-5,7-11H,1,6H2,2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCSSOOFUXZOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-allyl-N-(2-fluorophenyl)-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.